Benzyl (2-oxoethyl)carbamate
CAS No.: 67561-03-9
Cat. No.: VC2041827
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67561-03-9 |
---|---|
Molecular Formula | C10H11NO3 |
Molecular Weight | 193.2 g/mol |
IUPAC Name | benzyl N-(2-oxoethyl)carbamate |
Standard InChI | InChI=1S/C10H11NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13) |
Standard InChI Key | QSNONXQMKXTNQH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NCC=O |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC=O |
Introduction
Chemical Identity and Structure
Benzyl (2-oxoethyl)carbamate, also known as benzyl N-(2-oxoethyl)carbamate, is an organic compound with significant importance in synthetic chemistry. It belongs to the carbamate class of compounds, featuring a characteristic carbamate functional group connected to both a benzyl moiety and an oxoethyl chain.
Basic Information
The compound is characterized by the following fundamental properties:
Property | Value |
---|---|
CAS Number | 67561-03-9 |
Molecular Formula | C10H11NO3 |
Molecular Weight | 193.199 g/mol |
IUPAC Name | benzyl N-(2-oxoethyl)carbamate |
Synonyms | BENZYL 2-OXOETHYLCARBAMATE; N-Z-aminoacetaldehyde; N-benzyloxycarbonyl aminoacetaldehyde; 2-(Cbz-amino)acetaldehyde |
This compound features a benzyl group attached to a carbamate functionality, which is further connected to an oxoethyl group (2-oxoethyl). The presence of both the carbamate and aldehyde functionalities makes this molecule particularly versatile in organic synthesis applications .
Structural Characteristics
The chemical structure of Benzyl (2-oxoethyl)carbamate can be represented by the SMILES notation: O=C(OCC1=CC=CC=C1)NCC=O, highlighting its key structural elements . The compound consists of:
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A benzyl group (C6H5CH2-)
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A carbamate linkage (-O-C(=O)-N-)
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An oxoethyl group (-CH2-CHO)
This structural arrangement contributes to the compound's reactivity patterns and applications in synthetic chemistry, particularly as an intermediate in the preparation of more complex molecules .
Physical and Chemical Properties
Benzyl (2-oxoethyl)carbamate exhibits distinct physical and chemical properties that influence its handling, storage, and applications in research and industrial settings.
Physical Properties
The compound presents as a clear, colorless oil under standard conditions, with the following measured and predicted physical characteristics:
Property | Value | Method |
---|---|---|
Physical State | Clear, colorless oil | Observed |
Density | 1.2±0.1 g/cm³ | Predicted |
Boiling Point | 342.5±35.0 °C at 760 mmHg | Predicted |
Flash Point | 161.0±25.9 °C | Predicted |
Index of Refraction | 1.526 | Predicted |
Vapor Pressure | 0.0±0.8 mmHg at 25°C | Predicted |
These properties indicate that Benzyl (2-oxoethyl)carbamate is a relatively high-boiling liquid with low volatility at room temperature .
Chemical Properties
The chemical reactivity of Benzyl (2-oxoethyl)carbamate is primarily determined by its functional groups:
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The aldehyde group (-CHO) is highly reactive toward nucleophiles and can participate in various condensation reactions.
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The carbamate group can be cleaved under specific conditions, making it useful as a protecting group in organic synthesis.
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The compound can undergo oxidation and reduction reactions, particularly at the aldehyde functionality.
These chemical properties make Benzyl (2-oxoethyl)carbamate a versatile building block in the synthesis of more complex molecules, especially in pharmaceutical and fine chemical applications .
Synthesis Methods
Several synthetic routes to Benzyl (2-oxoethyl)carbamate have been documented in the literature, with varying degrees of efficiency and complexity.
Primary Synthetic Route
The most common and efficient synthesis of Benzyl (2-oxoethyl)carbamate involves a two-stage process starting from N-Benzylethanolamine and di-tert-butyl dicarbonate, followed by oxidation:
Stage 1: Protection of the amine with di-tert-butyl dicarbonate in dichloromethane at 20°C for 1 hour.
Stage 2: Oxidation with Dess-Martin periodane in dichloromethane at 20°C for 0.5 hours.
This procedure yields the target compound as a clear, colorless oil with an 86% yield .
Detailed Synthetic Procedure
The following detailed procedure provides specific quantities and conditions for the synthesis:
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Preparation of a cooled solution of 2-(benzylamino)ethanol (5.00 g, 33.1 mmol) in DCM (132 mL).
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Addition of Boc2O (7.68 mL, 33.1 mmol) to the cooled solution.
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Warming the reaction mixture to room temperature and stirring for 1 hour.
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Addition of Dess-Martin Periodinane (DMP) (14.0 g, 33.1 mmol) to the reaction mixture.
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Continuing stirring at room temperature for an additional 30 minutes.
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Quenching the reaction mixture with a 1:1 mixture of saturated aqueous NaHCO3 and 10% aqueous sodium thiosulfate.
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Concentration of the mixture and isolation of the product by silica gel chromatography.
This procedure yields 7.10 g (86%) of Benzyl (2-oxoethyl)carbamate as a clear, colorless oil .
Analytical Characterization
The synthesized compound can be characterized by 1H NMR spectroscopy:
1H NMR (500MHz, CDCl3) δ 9.64 - 9.35 (m, 1H), 7.52 - 7.13 (m, 5H), 4.66 - 4.43 (m, 2H), 4.05 - 3.70 (m, 2H), 1.51 (br d, J=13.2 Hz, 9H) .
Applications in Chemical Research
Benzyl (2-oxoethyl)carbamate has found numerous applications in chemical research, particularly in the synthesis of more complex molecules with potential biological activity.
Role as a Building Block in Organic Synthesis
The compound serves as an important intermediate in the synthesis of various biologically active compounds, including:
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Pharmaceutical precursors
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Peptidomimetics
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Natural product analogs
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Heterocyclic compounds
Its versatility stems from the presence of multiple functional groups that can participate in various transformations, allowing for diverse structural modifications .
Protection-Deprotection Chemistry
The carbamate functionality in Benzyl (2-oxoethyl)carbamate serves as a protecting group for amines, particularly in peptide synthesis and related fields. The benzyloxycarbonyl (Cbz or Z) protecting group is widely used in organic synthesis for its:
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Stability under basic conditions
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Selective cleavage under hydrogenolysis conditions
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Compatibility with various reaction conditions
This makes Benzyl (2-oxoethyl)carbamate particularly valuable in multi-step synthesis where selective protection and deprotection of functional groups is necessary .
Hazard Statement | Description | Hazard Category |
---|---|---|
H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
These hazard statements indicate that the compound poses moderate health risks upon exposure .
Precautionary Measures
To minimize risks associated with handling Benzyl (2-oxoethyl)carbamate, the following precautionary measures are recommended:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash hands thoroughly after handling.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P403+P233: Store in a well-ventilated place. Keep container tightly closed.
These precautions reflect standard handling procedures for compounds with moderate toxicity and irritant properties .
Structural Analogs and Derivatives
Several structural analogs and derivatives of Benzyl (2-oxoethyl)carbamate have been reported in the literature, each with unique properties and potential applications.
Key Structural Analogs
Some important structural analogs include:
Compound | CAS Number | Molecular Formula | Distinctive Feature |
---|---|---|---|
Benzyl methyl(2-oxoethyl)carbamate | 107201-33-2 | C11H13NO3 | Additional methyl group on nitrogen |
Benzyl allyl(2-oxoethyl)carbamate | 370880-75-4 | C13H15NO3 | Allyl group on nitrogen |
tert-butyl benzyl(2-oxoethyl)carbamate | 136159-63-2 | C14H19NO3 | tert-butyl instead of benzyl group |
Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate | 178888-27-2 | C17H17NO4 | Additional 4-methoxyphenyl group |
These analogs offer diverse reactivity patterns and potential applications in synthetic chemistry and pharmaceutical research .
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